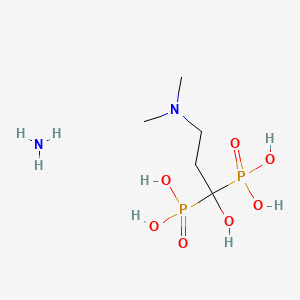

Olpadronic Acid Ammonium Salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H18N2O7P2 |

|---|---|

Molecular Weight |

280.15 g/mol |

IUPAC Name |

azane;[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C5H15NO7P2.H3N/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13);1H3 |

InChI Key |

KKPAODKVCLHGAB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Olpadronic Acid Ammonium Salt and Its Analogs

Established Synthetic Pathways for Olpadronic Acid Derivatives

The most conventional and widely practiced method for synthesizing 1-hydroxybisphosphonic acids, the class to which olpadronic acid belongs, involves the reaction of a corresponding carboxylic acid with phosphorus-containing reagents. nih.gov This "classical" approach has been a mainstay for the industrial production of many bisphosphonate drugs. nih.gov

The general synthesis starts with a carboxylic acid precursor, which for olpadronic acid is 3-(dimethylamino)propanoic acid. This precursor is reacted with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃). nih.govmdpi.com The reaction is usually slow, often requiring elevated temperatures and one or more days to reach completion. nih.gov Various solvents can be employed to facilitate the reaction, with methanesulfonic acid (MSA) and chlorobenzene (B131634) being common choices. mdpi.comnih.gov Following the primary reaction, a hydrolysis step with water is necessary to yield the final bisphosphonic acid. frontiersin.org The formation of Olpadronic Acid Ammonium (B1175870) Salt would then be achieved through a standard acid-base reaction with ammonia (B1221849) in the final step.

A summary of established pathways for analogous compounds is presented below.

| Target Compound Class | Precursor | Phosphorus Reagents | Typical Solvent | Key Reaction Steps |

| 1-Hydroxy-bisphosphonates | Carboxylic Acid | Phosphorus Trichloride & Phosphorous Acid | Methanesulfonic Acid (MSA), Chlorobenzene | 1. Reaction of precursor with P-reagents at elevated temperature. 2. Hydrolysis. |

| 1-Hydroxy-bisphosphonates | Carboxylic Acid | Phosphorus Oxychloride & Precursor | Not specified | 1. Reaction of precursor with phosphorus oxychloride. 2. Hydrolysis and salt formation. vulcanchem.com |

| Aminobisphosphonates | Amides or Nitriles | Phosphorous Acid & Phosphorus Trichloride | Benzenesulfonic Acid | Prolonged heating with excess reagents. mdpi.com |

Advanced Strategies in Aminobisphosphonate Synthesis for Research Applications

Growing interest in the diverse biological activities of aminobisphosphonates has spurred the development of more sophisticated and versatile synthetic methods for research purposes. nih.gov These advanced strategies often provide milder reaction conditions, greater structural variety, and improved efficiency. nih.govmdpi.com

Several innovative procedures have been developed:

Three-Component Condensation: This method involves the condensation of an amine, trialkyl orthoformate, and dialkyl phosphite (B83602), providing a direct route to certain aminobisphosphonate structures. nih.govmdpi.com

Synthesis from Nitriles: Elegant and atom-economical approaches have been developed using nitriles as starting materials. mdpi.com One notable method involves a double phosphonylation of nitriles mediated by titanocene (B72419) dichloride, which proceeds via phosphorus-centered radicals under mild conditions. nih.gov

Synthesis from Isonitriles: Isonitriles can be converted to aminobisphosphonates through reactions with H-phosphine oxides catalyzed by transition metals like rhodium, or more simply through the addition of diethyl phosphite in the presence of hydrogen chloride. nih.gov

One-Pot Procedures: For greater efficiency, one-pot transformations have been devised. One such strategy converts N-protected 1-(N-acylamino)-1-ethoxyphosphonates into 1-aminobisphosphonates through a three-component reaction with triphenylphosphonium tetrafluoroborate (B81430) and triethyl phosphite, yielding good results under mild, catalyst-free conditions. mdpi.comresearchgate.net

These advanced methods are particularly valuable in a research context for creating libraries of novel aminobisphosphonate derivatives for biological screening. nih.gov

| Method | Starting Materials | Key Reagents / Catalysts | Primary Advantage |

| Titanocene-Mediated Double Phosphonylation | Nitriles, Dialkyl Phosphites | Titanocene Dichloride (Cp₂TiCl₂) | Mild conditions, atom economy. nih.gov |

| Isonitrile Addition | Isonitriles, H-phosphine oxides or Diethyl phosphite | Rhodium catalysts or HCl | Access to distinct libraries of bisphosphonates. nih.gov |

| One-Pot Transformation | 1-(N-acylamino)-1-ethoxyphosphonates | Triphenylphosphonium tetrafluoroborate, Triethyl phosphite | Good to excellent yields under mild, catalyst-free conditions. mdpi.comresearchgate.net |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | Acid or Base Catalyst | Convenient and widely used for 1-aminophosphonates. frontiersin.org |

Optimization of Synthetic Yields and Purity for Preclinical Studies

The transition from laboratory-scale synthesis to the production of material for preclinical studies necessitates a focus on optimizing reaction conditions to maximize yield and ensure high purity. For bisphosphonates like olpadronic acid, this involves a careful selection of solvents, reagent ratios, and purification methods. cuni.cz

The choice of solvent is critical. While methanesulfonic acid (MSA) is effective, it can pose challenges during workup; for instance, the formation of sodium methanesulfonate (B1217627) during pH adjustment can complicate purification. mdpi.com Solvents like chlorobenzene or toluene (B28343) offer advantages such as lower viscosity and ease of removal by distillation, allowing for potential reuse. mdpi.com However, yields can vary significantly depending on the solvent system.

Optimization studies for analogous compounds, such as alendronate and risedronate, provide insight into the factors affecting yield. The molar ratios of the carboxylic acid precursor to the phosphorus reagents (PCl₃ and H₃PO₃) and the reaction temperature are key variables that must be fine-tuned. mdpi.com For example, syntheses of risedronic acid derivatives have reported yields ranging from 66% to 86% based on different reagent ratios and temperatures. mdpi.com The synthesis of alendronate has also been optimized in MSA, clarifying that phosphorous acid is not required when PCl₃ is the phosphorus source in that specific solvent. mdpi.com

Ensuring the purity of the final compound is paramount for preclinical work. This often requires robust purification protocols, such as treatment with activated carbon to remove residual solvents and other impurities. The synthesis of protected aminobisphosphonate intermediates can be challenging but is a crucial step for producing derivatives and conjugates needed for preclinical evaluation. cuni.cz

| Target Analog | Solvent | P-Reagents and Molar Ratio (Acid:PCl₃:H₃PO₃) | Temperature | Reported Yield |

| Risedronic Acid | (Solvent-free) | 1 : 5 : 3 | Not specified | 86% mdpi.com |

| Risedronic Acid | (Solvent-free) | 1 : ~2 : ~2 | 70–100 °C | ~66% mdpi.com |

| Alendronic Acid | Toluene / PEG 400 | 1 : 1.6 : 1 | Not specified | 56% (crude) mdpi.com |

| Ibandronate | Toluene | 1 : 3.7 : 4.2 | Not specified | 44% (sodium salt) mdpi.com |

Iii. Comprehensive Structural and Conformational Analyses of Olpadronic Acid Ammonium Salt

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For olpadronic acid ammonium (B1175870) salt, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei of various atoms.

¹H NMR Spectroscopy: In Deuterium Oxide (D₂O), the proton NMR spectrum of olpadronic acid shows characteristic signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons adjacent to the nitrogen (CH₂N) appear as a multiplet around 3.45 ppm. The methyl groups attached to the nitrogen (NCH₃) present a singlet at approximately 3.12 ppm. The methylene protons adjacent to the phosphorus atoms (CH₂P) are observed as a triplet at about 2.95 ppm, with a coupling constant (J) of 7.2Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state of the carbon. libretexts.orgpressbooks.pub For olpadronic acid, the carbon atoms in different functional groups will have distinct chemical shifts. For instance, the carbon atom bonded to the hydroxyl and two phosphonate (B1237965) groups (C-OH) would appear significantly downfield. The methylene carbons and the methyl carbons would have characteristic shifts in the aliphatic region. oregonstate.eduorganicchemistrydata.org

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds like bisphosphonates. nih.gov For olpadronic acid in D₂O, the ³¹P NMR spectrum shows a doublet at approximately 18.7 ppm, with a coupling constant (J) of 28.1Hz, confirming the presence of the phosphonate groups. The chemical shift and coupling constants in ³¹P NMR can provide information on the protonation state and coordination of the phosphonate groups. researchgate.netresearchgate.net

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be used to study the nitrogen environment within the dimethylamino group. The chemical shift would be indicative of the protonation state of the nitrogen atom. nih.gov In the case of the ammonium salt, a distinct signal for the ammonium cation would also be expected. nih.gov

Table 1: Representative NMR Spectroscopic Data for Olpadronic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 3.45 | m | - | CH₂N | |

| ¹H | 3.12 | s | - | NCH₃ | |

| ¹H | 2.95 | t | 7.2 | CH₂P | |

| ³¹P | 18.7 | d | 28.1 | P1 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of olpadronic acid ammonium salt would exhibit characteristic absorption bands. researchgate.net The broad N-H stretching vibrations from the ammonium ion (NH₄⁺) are typically observed in the region of 3200-2800 cm⁻¹. spectroscopyonline.com The P=O stretching vibrations of the phosphonate groups usually appear as strong bands around 1244 cm⁻¹, while P-O stretching vibrations are seen near 1014 and 951 cm⁻¹. researchgate.net Additionally, O-H stretching from the hydroxyl group and water of hydration would be visible as a broad band, and C-H stretching and bending vibrations from the alkyl chain would also be present. pnas.orgmdpi.com The presence of a band around 873 cm⁻¹ could indicate carbonate substitution. pnas.org

Table 2: Characteristic Infrared Absorption Bands for Bisphosphonates and Ammonium Salts

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| NH₄⁺ | N-H Stretch | ~3200-2800 (broad) | spectroscopyonline.commsu.edu |

| P=O | Stretch | ~1244 | researchgate.net |

| P-O | Stretch | ~1014, ~951 | researchgate.net |

| O-H (hydroxyl/water) | Stretch | Broad band | pnas.org |

| C-O (carbonate) | Bend | ~873 | pnas.org |

X-ray Crystallographic Investigations of Olpadronic Acid and Related Bisphosphonate Salts

Table 3: General Findings from X-ray Crystallography of Bisphosphonates

| Structural Feature | Observation | Significance | Reference |

|---|---|---|---|

| Molecular Conformation | Often adopts an extended conformation. | Influences intermolecular interactions and biological activity. | |

| Phosphonate Group Interactions | Engages in strong electrostatic interactions and hydrogen bonding. | Crucial for binding to mineral surfaces and biological targets. | acs.orgrcsb.org |

| Crystal Packing | Dominated by extensive hydrogen-bonding networks. | Determines the stability and physical properties of the solid state. | acs.org |

| Coordination with Cations | Phosphonate groups can chelate metal ions. | Important for the formation of metal complexes and salts. | acs.org |

Advanced Methods for Solution and Solid-State Structural Characterization (e.g., Small-Angle X-ray Scattering)

Beyond traditional spectroscopic and crystallographic methods, advanced techniques can provide further structural details.

Small-Angle X-ray Scattering (SAXS): SAXS is a technique used to study the structure of materials at the nanometer to micrometer scale. researchgate.net While direct SAXS studies on this compound solutions were not found, the technique has been applied to investigate the effects of bisphosphonates on bone structure. researchgate.netnih.gov These studies analyze changes in the mineral crystal thickness and the organization of the mineral/collagen composite. nih.govnih.gov For this compound in solution, SAXS could potentially provide information on aggregate formation or interactions with other molecules.

Iv. Mechanistic Investigations into the Biological Activity of Olpadronic Acid Ammonium Salt

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Olpadronic Acid

The principal molecular target of olpadronic acid and other nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. tg.org.auaap.orgyoutube.com The pharmacological potency of olpadronate is estimated to be 5- to 10-times higher than that of pamidronate and comparable to that of alendronate. researchgate.net

The mevalonate pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids. nih.gov FPPS is a key branch point enzyme in this pathway, catalyzing the formation of farnesyl pyrophosphate (FPP). nih.gov By inhibiting FPPS, olpadronic acid disrupts the synthesis of FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These isoprenoid lipids are essential for a post-translational modification process known as protein prenylation. nih.gov The inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates has been shown to interfere with the prenylation of small GTP-binding proteins, which is a critical step for their proper function and intracellular localization. nih.govnih.gov

The disruption of FPP and GGPP synthesis by olpadronic acid has significant downstream consequences for cellular signaling, primarily through the inhibition of protein prenylation. nih.govnih.gov Prenylation is the covalent attachment of farnesyl or geranylgeranyl moieties to conserved cysteine residues at the C-terminus of specific proteins, including small GTPases like Ras, Rho, and Rac. nih.govnih.gov These small GTPases act as molecular switches in a multitude of cellular processes. The lack of prenylation prevents their anchoring to the cell membrane, thereby impairing their signaling functions. nih.gov This disruption of signaling pathways that are dependent on prenylated proteins ultimately affects cell survival and function. aap.org

Modulation of Osteoclastogenesis and Osteoclast Function

Olpadronic acid's therapeutic efficacy in bone disorders stems from its profound effects on osteoclasts, the primary cells responsible for bone resorption. It modulates both the formation of new osteoclasts (osteoclastogenesis) and the function of mature osteoclasts.

Olpadronic acid, as a nitrogen-containing bisphosphonate, is known to inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. aap.orgnih.gov This inhibition is a direct consequence of the disruption of the mevalonate pathway within the osteoclast precursors. The impairment of protein prenylation affects the signaling pathways that are crucial for the complex process of osteoclast differentiation. nih.gov

The RANKL/RANK signaling pathway is the central regulator of osteoclast differentiation, survival, and activation. researchgate.netbslonline.orgdntb.gov.uayoutube.comyoutube.comfrontiersin.orgmedscape.com RANKL, a cytokine expressed by osteoblasts and other cells, binds to its receptor RANK on the surface of osteoclast precursors. researchgate.netbslonline.orgdntb.gov.uayoutube.comyoutube.comfrontiersin.orgmedscape.com This interaction initiates a cascade of intracellular signaling events that ultimately lead to the activation of transcription factors, such as NF-κB and AP-1, which are essential for the expression of osteoclast-specific genes. researchgate.netbslonline.orgdntb.gov.uayoutube.comyoutube.comfrontiersin.orgmedscape.com

While direct studies on the specific interaction of olpadronic acid with the RANKL/RANK signaling pathway are limited, the known mechanism of action of nitrogen-containing bisphosphonates provides a strong basis for its effects. The inhibition of protein prenylation by olpadronic acid disrupts the function of small GTPases that are downstream effectors of RANK signaling. nih.gov This interference with the signaling cascade effectively blunts the pro-osteoclastogenic signals initiated by RANKL, thereby inhibiting the differentiation of osteoclast precursors. Studies with other nitrogen-containing bisphosphonates have shown that they can suppress osteoclast formation induced by RANKL. nih.govosu.edunih.govnih.govfrontiersin.orghku.hk

Table 1: Comparative Potency of Olpadronic Acid and Other Bisphosphonates

| Bisphosphonate | Relative Potency (compared to Etidronate = 1) |

|---|---|

| Etidronate | 1 |

| Pamidronate | ~100 |

| Alendronate | ~1000 |

| Olpadronate | ~1000 |

| Risedronate | ~10,000 |

| Zoledronic Acid | >10,000 |

This table presents approximate relative potencies based on preclinical studies and is intended for comparative purposes. researchgate.net

Table 2: Key Proteins in the Mevalonate and RANKL Signaling Pathways Affected by Nitrogen-Containing Bisphosphonates

| Pathway | Key Protein | Function | Effect of N-Bisphosphonate Inhibition |

|---|---|---|---|

| Mevalonate Pathway | Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the formation of FPP | Direct inhibition |

| Protein Prenylation | Small GTPases (e.g., Ras, Rho, Rac) | Cellular signaling, cytoskeletal organization | Impaired membrane localization and function |

| RANKL/RANK Signaling | RANKL | Cytokine that initiates osteoclastogenesis | Indirect inhibition of downstream signaling |

| RANKL/RANK Signaling | RANK | Receptor for RANKL | Downstream signaling is inhibited |

| RANKL/RANK Signaling | NF-κB | Transcription factor for osteoclastogenesis | Activation is suppressed |

Mechanisms of Osteoclast Differentiation Inhibition.

Downstream Signaling Pathways (e.g., NFATc1, c-Fos, DC-STAMP, MAPK)

Detailed studies explicitly outlining the effects of Olpadronic Acid Ammonium (B1175870) Salt on the downstream signaling pathways crucial for osteoclast differentiation—such as Nuclear Factor of Activated T-cells 1 (NFATc1), c-Fos, Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), and Mitogen-Activated Protein Kinase (MAPK)—are not available in the current scientific literature.

For nitrogen-containing bisphosphonates in general, the inhibition of the mevalonate pathway disrupts the function of small GTP-binding proteins essential for osteoclast activity. researchgate.net This disruption is known to interfere with the signaling cascades initiated by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). nih.govnih.gov The RANKL/RANK interaction typically activates MAPK pathways and leads to the expression of key transcription factors like c-Fos and NFATc1. nih.govnih.gov NFATc1, in turn, drives the expression of osteoclast-specific genes, including DC-STAMP, which is essential for the fusion of osteoclast precursors into mature, multinucleated cells. researchgate.netmdpi.comresearchgate.net However, research that specifically isolates and documents these effects for olpadronic acid has not been identified.

Induction of Osteoclast Apoptosis

While it is a recognized mechanism of nitrogen-containing bisphosphonates to induce apoptosis in osteoclasts, specific studies detailing this process for olpadronic acid are scarce. nih.govnih.gov The general mechanism involves the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway. researchgate.net This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are vital for intracellular signaling and the maintenance of cell structure and survival. nih.gov Disruption of these processes ultimately triggers programmed cell death, or apoptosis, in osteoclasts. nih.govresearchgate.net Research has demonstrated that for other bisphosphonates, this leads to caspase activation, a key step in the apoptotic cascade. nih.gov However, dedicated studies confirming and detailing this apoptotic pathway specifically for olpadronic acid are not present in the available literature.

Impact on Bone Resorption Processes in In Vitro Models

Olpadronic acid has been shown to be effective in preventing trabecular bone loss in in vivo animal models of osteopenia. nih.gov These studies demonstrate its potent anti-resorptive capabilities. nih.gov However, detailed reports from specific in vitro models of bone resorption—such as those using bone slices or synthetic calcium phosphate surfaces to quantify resorption pits—are not extensively available for olpadronic acid. nih.gov Such in vitro models are crucial for quantifying the direct inhibitory effect of a compound on the resorptive function of mature osteoclasts. nih.gov While the efficacy of olpadronic acid in vivo suggests a strong inhibitory effect on bone resorption, specific quantitative data and morphological observations from controlled in vitro resorption assays are not documented in the reviewed literature.

V. Preclinical Pharmacodynamics of Olpadronic Acid Ammonium Salt

In Vitro Cellular Models for Pharmacodynamic Studies

In vitro models are indispensable for dissecting the cellular and molecular effects of olpadronic acid. These systems allow for controlled investigation of its impact on bone cell function, particularly osteoclasts, the primary target of bisphosphonates.

The murine macrophage cell line RAW264.7 is a widely used and valuable tool in osteoclastogenesis research. nih.gov These cells can be stimulated to differentiate into osteoclast-like cells, providing a consistent and reproducible model to study the effects of compounds like olpadronic acid. nih.govplos.org The RAW264.7 cell line is favored for its widespread availability, homogeneity, and ease of culture and genetic manipulation. nih.gov

In the context of bisphosphonate research, RAW264.7 cells are used to assess the direct effects of drugs on osteoclast formation and function. For instance, studies might evaluate the ability of olpadronic acid to inhibit the differentiation of RAW264.7 cells into mature, multinucleated osteoclasts. medchemexpress.com Key functional characteristics, such as nitric oxide (NO) production and phagocytic activity, can be measured in these cells upon stimulation with agents like lipopolysaccharide (LPS) to understand the immunomodulatory and inflammatory aspects of drug action. plos.orgtjnpr.org While specific studies detailing the use of olpadronic acid with RAW264.7 cells are not extensively available in the provided results, the established use of this cell line for other bisphosphonates and anti-osteoporotic agents highlights its relevance. medchemexpress.com For example, studies have used RAW264.7 cells to investigate the inhibitory effects of other compounds on RANKL-induced osteoclastogenesis. medchemexpress.com

Table 1: Characteristics and Applications of RAW264.7 Cell Line in Pharmacodynamic Studies

| Characteristic | Description | Relevance to Olpadronic Acid Research |

|---|---|---|

| Origin | Murine monocyte/macrophage-like cell line | Provides a model for osteoclast precursors. nih.gov |

| Differentiation Potential | Can be induced to differentiate into osteoclast-like cells. nih.gov | Allows for the study of olpadronic acid's effect on osteoclast formation. |

| Functional Assays | Measurement of nitric oxide production, phagocytosis, cytokine release. plos.orgtjnpr.org | Helps to elucidate the anti-inflammatory and immunomodulatory properties of olpadronic acid. |

| Advantages | Homogeneous, widely available, easy to culture and transfect. nih.gov | Ensures reproducibility and facilitates genetic studies of drug mechanisms. |

Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant system for studying drug effects as they more closely mimic in vivo conditions compared to immortalized cell lines. nih.govunimore.it In bisphosphonate research, primary cultures of osteoclasts and their precursors are critical for understanding the direct cellular actions of compounds like olpadronic acid. nih.gov

Research has utilized primary cell cultures to demonstrate that bisphosphonates can directly suppress osteoclastic resorption by acting on early osteoclast precursors at the bone surface. nih.gov For example, a study using 15-day-old fetal mouse metatarsals, which contain early osteoclast precursors, showed that olpadronate inhibited bone resorption in a dose-dependent manner. nih.gov This effect was partially reversible by geranylgeraniol, indicating that olpadronate's mechanism of action on these early precursors involves the inhibition of protein geranylgeranylation, similar to its effect on mature osteoclasts. nih.gov The establishment of primary cultures can be challenging, with mechanical disintegration often being superior to enzymatic digestion for obtaining viable cells. nih.gov

To better replicate the complex microenvironment of living organs, advanced in vitro models such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems are being developed. wikipedia.orgnih.gov These models offer a more sophisticated platform for preclinical drug safety and efficacy testing by incorporating multiple cell types, tissue-tissue interfaces, and physiological fluid flow. nih.govmdpi.com

3D cell culture models promote higher levels of cell differentiation and tissue organization than traditional 2D cultures. nih.gov They can be created using extracellular matrix (ECM) gels or specialized scaffolds, providing a more in vivo-like structural and signaling environment. frontiersin.org

Organ-on-a-chip technology integrates microfluidics with 3D cell culture to simulate the activities and physiological responses of an entire organ or organ system. wikipedia.orgnih.gov These microphysiological systems allow for the long-term maintenance of various cell types and can be used to model complex biological processes, including bone remodeling. wikipedia.orgnih.gov While specific applications of these advanced systems for olpadronic acid are not detailed in the provided search results, their potential for future pharmacodynamic studies is significant. For instance, a "bone-on-a-chip" model could be used to investigate the effects of olpadronic acid on bone cells in a dynamic, multi-cellular environment that more accurately reflects human physiology.

Animal Models for Preclinical Pharmacodynamic Evaluation

Animal models are essential for evaluating the systemic effects of bisphosphonates like olpadronic acid on bone metabolism and integrity in a living organism. These models allow for the assessment of drug efficacy and the underlying mechanisms in a complex physiological setting.

A variety of animal models are employed in bisphosphonate research, with rodents such as rats and mice being the most common. researchgate.netresearchgate.net These models are used to study conditions like osteoporosis, bone metastases, and bisphosphonate-related osteonecrosis of the jaw (BRONJ). medchemexpress.comresearchgate.netmedchemexpress.com

Wistar and Sprague-Dawley rats are frequently used. For example, female Wistar rats have been used to study the in vivo effects of monosodium olpadronate on osteoclasts and megakaryocytes. nih.gov Ovariectomized (ovx) rat models are standard for studying postmenopausal osteoporosis, and olpadronate has been shown to prevent bone loss in such models. nih.gov In a study with ovariectomized thyroxine-treated rats, olpadronate demonstrated a protective role by suppressing bone turnover and mineral loss. nih.gov Mouse models are also valuable, particularly for studying the effects of bisphosphonates in the context of genetic diseases like osteogenesis imperfecta and in models of skeletal prostate cancer. medchemexpress.comdovepress.com

Larger animals like beagle dogs and minipigs are also used, though less frequently, for long-term studies. researchgate.net The choice of animal model depends on the specific research question, with each model having its own set of advantages and limitations. For instance, a limitation of rodent models is the inability to accurately record subjective symptoms like pain. researchgate.net

Table 2: Common Animal Models in Bisphosphonate Research

| Animal Model | Common Use | Relevance to Olpadronic Acid Research |

|---|---|---|

| Wistar Rats | Osteoporosis, in vivo cellular effects | Used to study the effects of olpadronate on osteoclasts and bone volume. nih.gov |

| Sprague-Dawley Rats | Osteoporosis, bone turnover studies | Ovariectomized models are used to assess olpadronate's ability to prevent bone loss. nih.gov |

| Mice | Osteogenesis Imperfecta, Cancer Metastasis | Used to evaluate the effects of olpadronate on bone destruction and tumor growth in skeletal cancers. medchemexpress.comdovepress.com |

| Beagle Dogs | Long-term studies, Osteoarthritis | Used to assess the effects of other bisphosphonates on bone and cartilage turnover. researchgate.netresearchgate.net |

Bone turnover markers (BTMs) are by-products of bone formation and resorption that can be measured in blood and urine to assess the rate of bone remodeling. ccjm.orgccjm.org In preclinical animal studies, these markers are crucial for evaluating the pharmacodynamic effects of bisphosphonates like olpadronic acid. oup.com

Commonly measured bone resorption markers include C-telopeptides of type I collagen (CTX) and N-telopeptides of type I collagen (NTX). oup.comoup.com Bone formation markers include bone-specific alkaline phosphatase (b-ALP), osteocalcin (B1147995) (OC), and procollagen (B1174764) type I N-propeptide (PINP). oup.com

Studies in ovariectomized rats have shown that olpadronate treatment can significantly reduce the excretion of hydroxyproline, a marker of bone resorption. nih.gov In another study with ovariectomized rats, olpadronate treatment led to a dose-dependent decrease in both serum and salivary levels of CTX, while levels of b-ALP were also reduced, indicating a suppression of both bone resorption and formation. researchgate.netconicet.gov.ar These findings demonstrate that olpadronate effectively inhibits bone turnover, which is consistent with its mechanism of action as a bisphosphonate. The changes in BTMs provide a rapid assessment of the drug's efficacy, often detectable sooner than changes in bone mineral density (BMD). ccjm.orgccjm.org

Table 3: Bone Remodeling Markers Assessed in Preclinical Studies of Olpadronic Acid

| Marker | Type | Finding with Olpadronic Acid Treatment | Animal Model |

|---|---|---|---|

| Hydroxyproline | Resorption | Reduced urinary excretion. nih.gov | Ovariectomized thyroxine-treated rats |

| C-telopeptide (CTX) | Resorption | Decreased levels in serum and saliva. conicet.gov.ar | Ovariectomized rats |

| Bone-specific Alkaline Phosphatase (b-ALP) | Formation | Decreased levels in serum and saliva. researchgate.netconicet.gov.ar | Ovariectomized rats |

Vi. Structure Activity Relationship Sar and Rational Design of Olpadronic Acid Analogs

Correlating Structural Modifications with FPPS Inhibition Potency

Nitrogen-containing bisphosphonates (N-BPs), such as olpadronic acid, exert their potent anti-bone resorption effects by inhibiting a key enzyme in the mevalonate (B85504) pathway, farnesyl diphosphate (B83284) synthase (FPPS). researchgate.netfrontiersin.org This enzyme is critical for the production of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival. researchgate.netnih.gov Inhibition of FPPS disrupts these processes, leading to osteoclast inactivation and apoptosis. frontiersin.orgresearchgate.net

The potency of FPPS inhibition is highly dependent on the structure of the R2 side chain. nih.govnih.gov Research has demonstrated a clear correlation between the ability of an N-BP to inhibit FPPS in vitro and its antiresorptive potency in vivo. nih.gov Small modifications to the R2 side chain can lead to dramatic differences in inhibitory activity. nih.gov

For olpadronic acid, the R2 side chain is a (3-(dimethylamino)propyl) group. researchgate.netbiosynth.com SAR studies on pamidronate, the parent compound for many N-BPs, have been extensive. nih.gov Olpadronate, the N,N-dimethyl analog of pamidronate, is approximately 10 times more potent than pamidronate. nih.gov Further extending one of the N-methyl groups of olpadronate to a pentyl substituent results in ibandronate, which is the most potent among the close analogs of pamidronate. nih.gov

The general order of potency for FPPS inhibition among several clinically relevant N-BPs has been established, highlighting the importance of the R2 structure. nih.gov Bisphosphonates containing a heterocyclic ring with nitrogen, such as zoledronic acid, are among the most potent inhibitors discovered. nih.govnih.gov

| Compound | R2 Side Chain Structure | Relative Potency (FPPS Inhibition) |

|---|---|---|

| Pamidronate | -(CH₂)₂-NH₂ | Low |

| Alendronate | -(CH₂)₃-NH₂ | Intermediate |

| Olpadronate | -(CH₂)₂-N(CH₃)₂ | Intermediate-High |

| Ibandronate | -(CH₂)₂-N(CH₃)(CH₂)₄CH₃ | High |

| Risedronate | -(CH₂)-3-pyridinyl | High |

| Zoledronic Acid | -(CH₂)-1H-imidazol-1-yl | Very High |

Data compiled from multiple sources indicating the general trend in potency. nih.govnih.govnih.gov

The presence and basicity of the nitrogen atom in the R2 side chain are critical. researchgate.net It is believed that the protonated nitrogen atom can form a hydrogen bond with residues within the FPPS active site, such as threonine 201, contributing to the inhibitor's binding affinity. researchgate.net However, studies also suggest that hydrophobic interactions of the R2 side chain play a more dominant role in determining the biological activity of N-BPs. researchgate.net

Relationship between Chemical Structure and Osteoclast Modulatory Activity

The primary therapeutic effect of olpadronic acid and its analogs is the modulation of osteoclast activity, which is a direct consequence of FPPS inhibition. google.commedchemexpress.com Osteoclasts are specialized cells responsible for bone resorption, a process where bone matrix is broken down. doi.org In diseases like osteoporosis, excessive osteoclast activity leads to bone loss. doi.orgnih.gov

The chemical structure of an N-BP dictates its ability to be taken up by osteoclasts and to inhibit the intracellular FPPS enzyme. frontiersin.org The P-C-P backbone targets the drug to the bone surface, where it is internalized by osteoclasts during the resorption process. frontiersin.orgnih.gov Once inside the cell, the R2 side chain determines the potency of FPPS inhibition. For olpadronic acid, the dimethylamino group in its R2 side chain is key to its potent inhibitory effect on the mevalonate pathway. researchgate.netnih.gov

Inhibition of FPPS by olpadronic acid leads to a cascade of cellular events that modulate osteoclast function:

Disruption of the Cytoskeleton: The lack of protein prenylation impairs the function of small GTPases like Rho and Rac, which are essential for maintaining the osteoclast's characteristic ruffled border and cytoskeleton. nih.gov This leads to a destruction of the osteoclastic cytoskeleton. researchgate.net

Inhibition of Formation and Fusion: Some evidence suggests that bisphosphonates can interfere with the formation of mature, multinucleated osteoclasts from their precursor cells. nih.govfrontiersin.org

Furthermore, research indicates an indirect mechanism where bisphosphonates like alendronate and ibandronate can induce osteoblasts (bone-forming cells) to secrete a heat-labile inhibitor with a molecular mass between 1-10 kDa. nih.gov This secreted factor reduces the formation of resorption pits by affecting osteoclast formation or survival, adding another layer to the modulatory activity of these drugs. nih.gov

| Structural Feature | Primary Function | Resulting Osteoclast Modulatory Effect |

|---|---|---|

| P-C-P Backbone | High affinity for bone mineral (hydroxyapatite). nih.gov | Targets the drug to sites of active bone remodeling; facilitates uptake by osteoclasts. nih.gov |

| R1 Hydroxyl Group | Optimizes binding to bone mineral. nih.gov | Enhances localization and concentration at the bone surface. nih.gov |

| R2 (3-(dimethylamino)propyl) Side Chain | Inhibition of the enzyme Farnesyl Diphosphate Synthase (FPPS). researchgate.netnih.gov | Disrupts protein prenylation, leading to cytoskeleton disorganization and induction of apoptosis. nih.govresearchgate.net |

Computational Approaches and Fragment-Based Drug Discovery in Analog Design

The rational design of new olpadronic acid analogs and other FPPS inhibitors is increasingly supported by advanced computational methods and innovative drug discovery techniques. nih.gov These approaches aim to move beyond empirical screening to a more targeted design of molecules with higher potency and better drug-like properties. nih.govnih.gov

Computational Approaches: Molecular modeling techniques are used to understand the complex relationship between the structure of a bisphosphonate and its interaction with the FPPS enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been applied to series of N-BPs. researchgate.net These models provide insights into the steric, electrostatic, and hydrophobic requirements of the R2 side chain for potent FPPS inhibition, guiding the design of new analogs. researchgate.net

Molecular Docking and Dynamics: These methods simulate the binding of a ligand (like olpadronic acid) into the active site of its target protein (FPPS). mdpi.com They help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-enzyme complex. nih.govresearchgate.net This allows for the in silico prediction of binding affinity for novel, computationally designed analogs before they are synthesized. mdpi.com

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for identifying novel inhibitors for challenging drug targets like FPPS. cern.chrsc.org This technique involves screening libraries of small, low-molecular-weight chemical fragments to find those that bind weakly to the target protein. rsc.org These "hits" are then optimized and grown into more potent, drug-like molecules.

A significant breakthrough using FBDD on FPPS was the discovery of a previously unknown allosteric binding site on the enzyme. nih.gova-z.lu Bisphosphonates like olpadronic acid are competitive inhibitors that bind to the active site where the natural substrate binds. rsc.orgnih.gov The discovery of a druggable allosteric pocket opens the door for developing a new generation of non-bisphosphonate FPPS inhibitors. nih.gova-z.lu These allosteric inhibitors could potentially have different pharmacological profiles, such as lacking the high bone affinity of bisphosphonates, which might be advantageous for treating diseases beyond bone disorders. nih.gova-z.lu

While specific FBDD campaigns starting from olpadronic acid have not been detailed in the literature, the application of this technique to its target enzyme, FPPS, demonstrates a key strategy for the rational design of the next generation of inhibitors. nih.gov By identifying novel chemical scaffolds that can bind to either the active site or allosteric sites, FBDD provides a pathway to design analogs with potentially improved properties. nih.gov

Vii. Advanced Research Applications and Future Directions for Olpadronic Acid Ammonium Salt

Role in Targeted Drug Discovery Strategies

Olpadronic acid, a nitrogen-containing bisphosphonate, has emerged as a compound of interest in targeted drug discovery, particularly for cancer treatment. ontosight.aimedchemexpress.com Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. nih.govfrontiersin.org This pathway is essential for producing isoprenoids, which are vital for the prenylation of small GTPase signaling proteins like Ras and Rho. nih.gov These proteins are crucial for cell survival, proliferation, and cytoskeletal arrangement; their disruption can lead to apoptosis, making FPPS a key target in oncology. frontiersin.orgnih.gov

The therapeutic potential of olpadronate has been demonstrated in preclinical models. For instance, studies using a prostate cancer mouse model showed that olpadronate treatment effectively reduced tumor growth in bone. nih.govmedchemexpress.com This anti-tumor effect is linked to the inhibition of bone resorption and potentially anti-angiogenic properties. ontosight.aimedchemexpress.comnih.gov While the biological activity is attributed to the olpadronate molecule, the use of its ammonium (B1175870) salt can influence physicochemical characteristics such as solubility and stability, which are important considerations in drug formulation and delivery. ontosight.ai

Current drug discovery strategies focus on enhancing the delivery of bisphosphonates like olpadronic acid to tumor sites. nih.govnih.gov By conjugating them with nanoparticle-based systems or other drug delivery vehicles, researchers aim to increase their concentration at the target tissue, thereby improving efficacy while minimizing potential systemic effects. nih.gov

| Research Focus | Key Findings | References |

| Primary Target | Farnesyl Pyrophosphate Synthase (FPPS) | nih.govfrontiersin.org |

| Mechanism | Inhibits the mevalonate pathway, disrupting protein prenylation and inducing apoptosis. | nih.govillinois.edu |

| Preclinical Efficacy | Reduced tumor growth in a skeletal prostate cancer mouse model. | medchemexpress.comnih.gov |

| Future Strategies | Development of bone-targeted nanoparticle drug delivery systems to improve therapeutic outcomes. | nih.govnih.gov |

Investigational Roles in Other Biological Systems

Beyond its direct effects on cancer cells, research has uncovered other biological activities of olpadronic acid, particularly its ability to modulate the immune system and inhibit blood vessel formation. nih.govbiosynth.comhematologyandoncology.net

A significant area of investigation is the impact of nitrogen-containing bisphosphonates (N-BPs) on the immune system. hematologyandoncology.netnih.gov These compounds, including olpadronate, can lead to the accumulation of the metabolite isopentenyl pyrophosphate (IPP) within cells. hilarispublisher.com This accumulation acts as a signal that activates a specific subset of immune cells known as Vγ9Vδ2 T cells. nih.govhilarispublisher.com Once activated, these T cells can recognize and kill a broad range of tumor cells, suggesting that olpadronate may have a dual anti-cancer effect: directly inhibiting tumor cell function and indirectly promoting an anti-tumor immune response. hilarispublisher.comnih.gov

Furthermore, olpadronic acid has demonstrated anti-angiogenic properties. nih.govscispace.com Angiogenesis, the formation of new blood vessels, is crucial for supplying tumors with nutrients and oxygen. A study evaluating the expression of vascular endothelial growth factor (VEGF) in animals treated with olpadronate found a significant reduction in the number of blood vessels and VEGF-positive cells in the bone marrow. nih.gov This suggests that olpadronic acid can interfere with the signaling processes that drive new blood vessel growth, potentially "starving" tumors and inhibiting their expansion. nih.govonelook.com

Integration with Advanced In Vitro and In Silico Models for Predictive Research

Modern drug discovery and development are increasingly reliant on advanced computational and laboratory models to predict the behavior of compounds like olpadronic acid ammonium salt. uliege.bekuleuven.be These in silico and advanced in vitro models offer a more nuanced understanding of drug efficacy and mechanism of action before moving into more complex and costly stages of research. mdpi.comencyclopedia.pub

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of a tumor. mdpi.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant system by mimicking cell-to-cell and cell-to-matrix interactions, as well as nutrient and oxygen gradients found in vivo. mdpi.comfrontiersin.orgmdpi.com These models are valuable for assessing how effectively a drug like olpadronate can penetrate a tumor mass and exert its cytotoxic effects. frontiersin.org Microfluidic devices, or "organs-on-a-chip," represent another leap forward, allowing for the simulation of dynamic interactions between different cell types and the mechanical forces present in living tissues. mdpi.commdpi.com

In Silico Models: Computational approaches play a vital role in accelerating drug discovery. uliege.bekuleuven.be Molecular docking simulations are used to predict how olpadronate binds to the active site of its target enzyme, FPPS. illinois.eduresearchgate.net These models help researchers understand the key molecular interactions responsible for the drug's inhibitory activity. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies analyze how variations in the chemical structure of bisphosphonates affect their biological activity. scispace.comacs.org This information is crucial for designing new derivatives of olpadronic acid with potentially enhanced potency or improved pharmacological properties. acs.org The integration of these predictive models allows for a more rational, efficient, and targeted approach to drug development. uliege.benih.gov

| Model Type | Application in Olpadronic Acid Research | References |

| 3D Cell Cultures (Spheroids/Organoids) | Mimic tumor microenvironments to better predict drug efficacy and penetration. | mdpi.comencyclopedia.pubfrontiersin.org |

| Organs-on-a-Chip | Simulate dynamic, multi-cellular interactions and physiological responses to the drug. | mdpi.commdpi.com |

| Molecular Docking | Predicts the binding interactions between olpadronate and its target enzyme, FPPS. | illinois.eduresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Analyzes relationships between chemical structure and biological potency to guide the design of new compounds. | scispace.comacs.org |

Viii. Analytical Methodologies for Research on Olpadronic Acid Ammonium Salt

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a cornerstone for the analysis of Olpadronic Acid Ammonium (B1175870) Salt, enabling its separation from impurities and quantification in various samples. The inherent properties of bisphosphonates, such as high polarity and lack of a strong UV-absorbing chromophore, have driven the evolution of several chromatographic strategies. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, but its application to polar compounds like olpadronic acid is not straightforward. Direct analysis on standard C18 columns results in poor retention. researchgate.net To overcome this, two main approaches are employed:

Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing agent, such as n-amylamine or tetrabutylammonium, to the mobile phase. researchgate.netresearchgate.net The agent forms a neutral complex with the negatively charged bisphosphonate, enhancing its retention on the non-polar stationary phase. researchgate.net

Derivatization: This involves chemically modifying the analyte to make it more amenable to RP-HPLC separation and detection. Pre-column derivatization can introduce a fluorescent or UV-absorbing group, increasing detection sensitivity. semanticscholar.org For instance, derivatization with reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMS-DAM) converts the polar phosphonate (B1237965) groups into less polar methyl phosphonate esters, which can be analyzed by LC-MS/MS. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful alternative for analyzing highly polar compounds without the need for derivatization. lcms.cz This method uses a polar stationary phase (e.g., amide or Z-HILIC) and a mobile phase with a high concentration of an organic solvent. lcms.cz HILIC is highly compatible with mass spectrometry detection, providing both sensitivity and specificity. lcms.cz

Ion Chromatography (IC): Given the ionic nature of bisphosphonates, ion-exchange chromatography is a suitable method for their separation. researchgate.net Anion-exchange columns are typically used with aqueous mobile phases, such as dilute nitric or formic acid. researchgate.net Detection can be achieved through indirect UV detection or by coupling with a mass spectrometer. researchgate.netsemanticscholar.org

Below is an interactive table summarizing various chromatographic conditions reported for the analysis of related bisphosphonates.

| Technique | Column | Mobile Phase | Detection | Key Feature | Reference |

| RP-HPLC (IPC) | Phenomenex C18 | 18 mM n-amylamine solution (pH 7.0) and acetonitrile (B52724) (95:5, v/v) | ELSD | Use of a volatile ion-pairing agent for non-polar column retention. | researchgate.net |

| HILIC-MS | Atlantis Premier BEH Z-HILIC | Mobile Phase A: 10 mM ammonium formate (B1220265) pH 3.0 in water. Mobile Phase B: Acetonitrile. | ESI-MS | Analysis of underivatized bisphosphonates, avoiding complex sample preparation. | lcms.cz |

| IEC-HPLC | Allsep® Anion Exchange | Aqueous diluted formic acid | UV (215 nm) | Isocratic elution with a simple aqueous mobile phase without ion-pair reagents. | researchgate.net |

| LC-MS/MS | Brownlee Analytical Amino | 75% water with 10 mM formic acid and 25% methanol (B129727) with 10 mM formic acid | ESI/Q-TOF MS | Avoids derivatization for quantifying low concentrations in biological mimics. | nih.govmdpi.com |

Mass Spectrometry and Other Spectrometric Methods in Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a definitive technique for the identification and quantification of Olpadronic Acid Ammonium Salt. tandfonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity, which is crucial for detecting the low concentrations of bisphosphonates often found in biological samples. tandfonline.comnih.gov Electrospray ionization (ESI) is the most common ionization technique used for these polar, non-volatile compounds. researchgate.netmdpi.com The analysis is often performed in the positive or negative ion mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for accurate quantification. nih.gov

As mentioned previously, derivatization is frequently required to improve chromatographic performance and ionization efficiency. researchgate.net For example, methylation of the phosphonic acid groups with TMS-DAM yields a less polar derivative that is more suitable for LC-MS/MS analysis. researchgate.netnih.gov The resulting mass spectra can be used to confirm the identity of the compound through characteristic fragmentation patterns. nih.gov For instance, the derivatized form of the related compound zoledronic acid shows a protonated molecule [M+H]⁺ at m/z 329.1, which fragments to a characteristic product ion at m/z 203.1. nih.gov

Other Spectrometric Methods: While MS is dominant, other spectrometric techniques contribute to the structural characterization of bisphosphonate salts.

Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and confirm salt formation. In the analysis of salt structures, shifts in the characteristic absorption bands, such as the carboxylic C=O stretching or N-H stretching vibrations, can indicate proton transfer from an acidic to a basic site, confirming the formation of a salt. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ³¹P-NMR spectroscopy are invaluable for the structural elucidation of newly synthesized bisphosphonates. ¹H-NMR provides information about the organic part of the molecule, while ³¹P-NMR is specific for the phosphonate groups, confirming the P-C-P backbone characteristic of this class of compounds.

The following table summarizes typical mass spectrometry parameters used in the analysis of related bisphosphonates.

| Parameter | Description | Example (Derivatized Zoledronic Acid) | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ | nih.gov |

| Mass Analyzer | Tandem Quadrupole | Waters Micromass Quattro | researchgate.netnih.gov |

| Monitored Transition | Precursor Ion > Product Ion (m/z) | 329.1 > 203.1 | nih.gov |

| Cone Voltage | Optimized for precursor ion transmission | 30 V | nih.gov |

| Collision Energy | Optimized for specific fragmentation | 20 eV | nih.gov |

| Derivatization Agent | Reagent used to enhance volatility and ionization | Trimethylsilyl diazomethane (TMS-DAM) | researchgate.netnih.gov |

Methodologies for Studying Interactions with Biological Components

Understanding the interaction of this compound with biological systems is key to elucidating its mechanism of action. Various methodologies are employed to study these interactions, particularly its high affinity for bone mineral and its effect on cellular targets.

Bone Affinity Studies: The primary mechanism of action for bisphosphonates is their strong binding to hydroxyapatite (B223615) (HA), the mineral component of bone. researchgate.net This interaction can be quantified in vitro using several methods:

Sorption Assays: These experiments involve incubating a solution of the bisphosphonate with a known amount of synthetic hydroxyapatite. researchgate.net The amount of drug bound to the HA can be determined by measuring the decrease in its concentration in the supernatant over time, typically using HPLC or spectrophotometry. researchgate.net These assays can be used to compare the relative bone affinity of different bisphosphonates. researchgate.net

Competitive Binding Assays: In this setup, a radiolabeled bisphosphonate is competed with unlabeled compounds for binding sites on hydroxyapatite. This allows for the determination of binding affinities and kinetics.

Enzyme Inhibition Assays: Nitrogen-containing bisphosphonates, including olpadronic acid, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. tandfonline.com Methodologies to study this inhibition include:

Spectrophotometric Assays: The activity of FPPS can be monitored by measuring the consumption of substrates or the formation of products using spectrophotometric methods. The inhibitory effect of the bisphosphonate is determined by measuring the decrease in enzyme activity at various concentrations of the compound.

Immunoassays: Specific antibodies can be used to develop immunoassays for detecting bisphosphonates, which can be applied to study their binding to biological targets, although these are less common than chromatographic methods. tandfonline.com

The table below outlines common methodologies for assessing biological interactions.

| Methodology | Biological Component | Principle | Measured Parameter | Reference |

| Sorption Assay | Hydroxyapatite (HA) | Incubation of the compound with HA followed by quantification of the unbound fraction in the supernatant. | Percentage of compound bound to HA. | researchgate.net |

| Enzyme Activity Assay | Farnesyl Pyrophosphate Synthase (FPPS) | Measurement of enzyme activity in the presence of varying concentrations of the inhibitor. | IC₅₀ (inhibitor concentration causing 50% enzyme inhibition). | tandfonline.com |

| Cell Growth Inhibition | Bacterial or Eukaryotic Cells | Monitoring cell proliferation or viability in culture using a microplate reader after exposure to the compound. | Growth curve, IC₅₀. | researchgate.net |

Q & A

Q. What are the standard methods for synthesizing Olpadronic Acid Ammonium Salt in a laboratory setting?

this compound is typically synthesized via neutralization of olpadronic acid (a bisphosphonate) with ammonium hydroxide. The reaction involves stoichiometric addition of ammonium hydroxide to an aqueous solution of olpadronic acid until a neutral pH (~7) is achieved. Excess ammonia is removed by gentle heating to avoid decomposition of the salt . Purity is confirmed through elemental analysis and titration .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and identify impurities (e.g., residual solvents or unreacted precursors) .

- Infrared (IR) Spectroscopy : For functional group analysis, particularly phosphate and ammonium moieties .

- Potentiometric Titration : To determine dissociation constants (pKa values) in aqueous and non-aqueous solvents .

Q. How does the pH of this compound solutions influence its stability and reactivity?

As an acidic salt (derived from a strong acid and weak base), its aqueous solutions are slightly acidic (pH < 7). Stability is pH-dependent: acidic conditions favor protonation of the phosphate groups, while neutral-to-alkaline conditions may precipitate the free acid form. Buffered systems (e.g., ammonium acetate) are recommended for long-term storage .

Advanced Research Questions

Q. What experimental design challenges arise when studying the dissociation constants of this compound in non-aqueous solvents?

Dissociation constants (pKa) vary significantly in solvents like dimethyl sulfoxide (DMSO) or methanol due to solvation effects. Researchers must:

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Contradictions often stem from:

- Ionic strength effects : High salt concentrations (e.g., ammonium sulfate) reduce solubility via the "salting-out" effect .

- Temperature dependence : Solubility in polar solvents (water, ethanol) increases with temperature, but decomposition risks require controlled heating .

- Methodological standardization : Use of dynamic light scattering (DLS) or gravimetric analysis ensures consistency in reported values .

Q. What strategies optimize the use of this compound in drug delivery systems, particularly for bone-targeting applications?

- Nanoparticle functionalization : Incorporate the salt into hydroxyapatite-based nanoparticles to enhance bone affinity .

- pH-responsive release : Leverage its acidic nature to design coatings that degrade in low-pH environments (e.g., osteoclast resorption sites) .

- Stability testing : Use HPLC or LC-MS to monitor degradation products under physiological conditions (37°C, simulated body fluid) .

Q. How should researchers address discrepancies in toxicity assessments of this compound in aquatic models?

- Comparative studies : Benchmark against structurally similar ammonium salts (e.g., ammonium chloride) to isolate toxicity contributions from the bisphosphonate moiety .

- Dose-response modeling : Use acute toxicity tests (e.g., 48-hour Daphnia magna assays) to establish LC50 values and identify threshold concentrations .

- Environmental fate analysis : Monitor biodegradation rates in water-sediment systems to assess persistence .

Methodological Recommendations

- Contradiction Mitigation : Cross-validate dissociation constants using both computational (DFT) and experimental (titration) approaches .

- Data Reproducibility : Document solvent purity, temperature, and ionic strength in solubility studies .

- Ethical Compliance : Follow OECD guidelines for ecotoxicity testing to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.